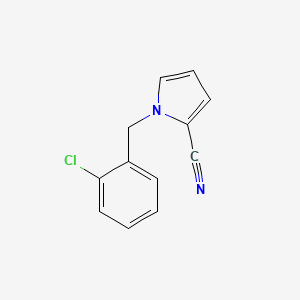

1-(2-氯苄基)-1H-吡咯-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile” is a complex organic compound. It likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-chlorobenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 2-position .

Chemical Reactions Analysis

Halogenated aliphatic compounds, such as chlorobenzyl compounds, are moderately or very reactive. They are incompatible with strong oxidizing and reducing agents .科学研究应用

吡咯衍生物的化学和性质

吡咯衍生物由于其重要的电子和结构特性,在设计各种化合物中至关重要。例如,与吡咯结构密切相关的吡咯烷环广泛用于药物化学中,以开发治疗人类疾病的化合物。它们的sp^3杂交允许有效探索药效团空间,有助于立体化学并增强三维覆盖,这对于药物设计和发现至关重要(Li Petri 等,2021)。类似地,二酮吡咯吡咯(DPP)及其衍生物与吡咯化合物具有结构相似性,由于其卓越的光学性质,被广泛用作高质量颜料和电子器件中(Grzybowski & Gryko,2015)。

环境应用和挑战

氯苄基化合物是感兴趣的化学结构的一部分,已对其环境影响进行了研究,特别是关于它们的降解及其在形成更复杂的污染物中的作用。对具有氯苄基的氯酚的研究表明,它们在化学和热过程(包括城市固体废物焚烧)中作为二恶英的前体的重要性。这导致了对它们的浓度、降解途径和对环境健康的影响的研究(Peng 等,2016)。

先进材料的潜力

吡咯衍生物的结构多功能性和电子特性使其适用于开发高级材料,包括聚合物和电子器件。含有吡咯单元和相关结构的共轭聚合物由于其独特的光学和电化学特性,为高性能电子器件提供了潜力。该领域的研究重点是了解聚合物结构和性能之间的关系,旨在设计具有更高效率的电子应用材料(Deng 等,2019)。

安全和危害

作用机制

Target of Action

Compounds with similar structures, such as benzimidazoles, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

The benzyl group in the compound might undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Biodegradation of aromatic compounds plays an important role in environmental cleanup . Microorganisms can harness diverse metabolic processes to achieve complete elimination of aromatic pollutants .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as ticlopidine, have been studied . Ticlopidine, for instance, inhibits platelet aggregation in response to several inducers upon oral administration .

Result of Action

Benzimidazole derivatives have been tested for gene activation on er α-positive mcf-7 breast cancer cells . One of the compounds was found to be a potent cytostatic and caused cytocidal effects at a certain concentration .

Action Environment

The stability of similar compounds, such as benzyl chloroformate, is known to be affected by water . It degrades in contact with water .

属性

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c13-12-6-2-1-4-10(12)9-15-7-3-5-11(15)8-14/h1-7H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWJFJGIGYZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzyl)-1H-pyrrole-2-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2961513.png)

![Tert-butyl N-[(2S)-4-bromobutan-2-yl]carbamate](/img/structure/B2961514.png)

![N-({4-[(1H-pyrazol-1-yl)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2961516.png)

![1-(2-methoxyethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2961518.png)

![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)